molecular formula C8H6ClNO3 B8328101 Methyl (2-chloropyridin-3-yl)glyoxylate

Methyl (2-chloropyridin-3-yl)glyoxylate

Cat. No.: B8328101
M. Wt: 199.59 g/mol
InChI Key: ORZVCJSOSLXCOE-UHFFFAOYSA-N
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Description

Methyl (2-chloropyridin-3-yl)glyoxylate (CAS No. 76205-19-1) is a pyridine-based glyoxylate ester featuring a chlorine substituent at the 2-position of the pyridine ring and a methyl glyoxylate moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of heterocyclic scaffolds and bioactive molecules. Its synthesis involves the reaction of 2-chloropyridin-3-yl zinc bromide with methyl glyoxylate in dimethyl sulfoxide (DMSO), followed by purification via silica gel chromatography . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, enabling participation in nucleophilic additions and cross-coupling reactions.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 2-(2-chloropyridin-3-yl)-2-oxoacetate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6(11)5-3-2-4-10-7(5)9/h2-4H,1H3

InChI Key

ORZVCJSOSLXCOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyridine derivatives share structural similarities with methyl (2-chloropyridin-3-yl)glyoxylate, differing primarily in substituent positions, ester groups, or additional functional moieties:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features Reactivity/Applications
This compound C₈H₆ClNO₃ 199.59 76205-19-1 Chlorine at 2-position, methyl glyoxylate at 3-position. Intermediate in clopidogrel synthesis .
Ethyl (2-chloropyridin-3-yl)glyoxylate C₉H₈ClNO₃ 213.62 N/A Ethyl ester variant; higher steric bulk. Successful in multicomponent reactions (e.g., clopidogrel ethyl ester synthesis) .
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate C₉H₈ClNO₂ 197.62 N/A Chlorine at 4-position, acrylate ester at 3-position. Used in polymer and agrochemical synthesis .
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 276.51 1142192-22-0 Bromine at 6-position, chlorine at 2-position; enhanced halogen interactions. Potential halogen bonding in catalysis .

Reactivity Differences

  • Methyl vs. Ethyl Glyoxylate Derivatives: this compound exhibits reduced reactivity compared to its ethyl counterpart in multicomponent reactions. Evidence from clopidogrel synthesis reveals that methyl glyoxylate (as a hydrate mixture) fails to react with organozinc reagents, whereas ethyl glyoxylate proceeds efficiently. This is attributed to methyl glyoxylate’s higher hydration stability, which reduces its electrophilicity .
  • In contrast, the chlorine-substituted parent compound is more reactive in nucleophilic substitutions due to lower steric hindrance .

Physicochemical Properties

  • Solubility : this compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in SNAr reactions. Ethyl analogues exhibit slightly lower polarity, favoring organic-phase extraction .
  • Stability : The methyl ester is more prone to hydrolysis under basic conditions compared to bulkier esters (e.g., tert-butyl derivatives) due to reduced steric protection .

Research Findings and Industrial Relevance

  • Failure in Clopidogrel Synthesis: this compound’s inability to participate in organozinc reactions highlights the critical role of ester group selection in multicomponent syntheses .
  • Catalytic Potential: Brominated derivatives (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) are being explored as ligands in transition-metal catalysis due to their halogen-mediated coordination .

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